4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one
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Overview
Description
4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. One common method is the reaction of 2-hexyl-3-oxobutanoic acid with hydrazine hydrate under reflux conditions, followed by acetylation using acetic anhydride . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized pyrazole compounds .
Scientific Research Applications
4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one
- 3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-5-pyrazolone
Uniqueness
4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The hexyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the acetyl and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-acetyl-2-hexyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14-12(16)11(10(3)15)9(2)13-14/h13H,4-8H2,1-3H3 |
InChI Key |
IYXRMBQGSIUHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)C |
Origin of Product |
United States |
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